Burgess reagent

Catalog No.
S632927
CAS No.
29684-56-8
M.F
C₈H₁₈N₂O₄S
M. Wt
238.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Burgess reagent

CAS Number

29684-56-8

Product Name

Burgess reagent

IUPAC Name

(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate

Molecular Formula

C₈H₁₈N₂O₄S

Molecular Weight

238.31 g/mol

InChI

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3

InChI Key

YSHOWEKUVWPFNR-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC

Synonyms

N,N-Diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-ethanaminium Inner Salt; (Carboxysulfamoyl)triethyl-ammonium Hydroxide Inner Salt Methyl Ester; 3,3,3-Triethyl-1-(methoxycarbonyl)diazathian-3-ium-1-ide 2,2-dioxide

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC

Isomeric SMILES

CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC

Burgess reagent, chemically known as methyl N-(triethylammoniumsulfonyl)carbamate, is a specialized dehydrating agent widely utilized in organic synthesis. Developed by Edward M. Burgess, this reagent is notable for its mildness and selectivity in converting secondary and tertiary alcohols into alkenes through a syn elimination mechanism. It is particularly effective when the alcohol has an adjacent proton, while primary alcohols are less amenable to dehydration using this reagent .

The primary reaction facilitated by Burgess reagent is the dehydration of alcohols. The mechanism involves an intramolecular elimination process that results in the formation of alkenes. The reagent can also catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, particularly in the presence of dimethyl sulfoxide, yielding excellent results under mild conditions . Additionally, it has been shown to react with 1,2-diols and epoxy-alcohols to form sulfamidates, and with thiols to produce symmetrical disulfides .

Burgess reagent can be synthesized from chlorosulfonylisocyanate through a reaction with methanol and triethylamine in benzene. This straightforward method allows for the production of the reagent in good yields, making it accessible for laboratory use .

General Synthesis Reaction:

text
Chlorosulfonylisocyanate + Methanol + Triethylamine → Burgess Reagent

Burgess reagent has found diverse applications in organic chemistry:

  • Dehydration of Alcohols: Converts secondary and tertiary alcohols into alkenes.
  • Oxidation Reactions: Efficiently oxidizes alcohols to aldehydes and ketones.
  • Synthesis of Sulfamidates: Facilitates the formation of sulfamidates from diols and epoxy-alcohols.
  • Formation of Glycosylamines: Useful in synthesizing alpha- and beta-glycosylamines from carbohydrates.
  • Synthesis of Isocyanides: Can convert formamides into isocyanides, which are valuable intermediates in organic synthesis .

Recent studies have highlighted the versatility of Burgess reagent beyond traditional dehydration reactions. It has been shown to effectively participate in non-dehydrative synthetic tasks such as forming sulfamidates and glycosylamines from various substrates. The reagent's compatibility with sensitive functional groups makes it an attractive choice for complex organic syntheses where functional group protection would otherwise be necessary .

Burgess reagent stands out among several dehydrating agents due to its selectivity and mild reaction conditions. Below is a comparison with other similar compounds:

CompoundStructure TypeKey FeaturesUnique Aspects
Burgess ReagentCarbamateMild dehydration; syn eliminationEffective on secondary/tertiary alcohols
Thionyl ChlorideSulfur ChlorideConverts alcohols to alkyl halidesOften requires harsher conditions
Phosphorus OxychloridePhosphorus CompoundDehydrates alcohols; forms ethers or halidesLess selective; harsher byproducts
2-Methyl-2-buteneAlkeneNot a dehydrating agent; used for olefinationNot applicable for alcohol dehydration
Sulfuric AcidStrong AcidDehydrates alcohols; forms alkenesVery harsh conditions; can lead to side reactions

Burgess reagent's unique ability to operate under mild conditions while maintaining high selectivity makes it particularly valuable in synthetic organic chemistry compared to other dehydrating agents .

XLogP3

2

UNII

H5HBH02LFX

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Burgess reagent

Dates

Modify: 2023-08-15

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